molecular formula C19H20ClNO2 B12578472 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide CAS No. 634186-09-7

5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide

Cat. No.: B12578472
CAS No.: 634186-09-7
M. Wt: 329.8 g/mol
InChI Key: UPPRWSBMFXLYLD-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide is a chemical compound of significant interest in scientific research and development. This benzamide derivative features a hydroxybenzamide core structure, a scaffold observed in various biologically active molecules. Researchers can explore its potential as a key intermediate in organic synthesis and medicinal chemistry. The structural motifs present in this compound, including the chloro and hydroxy substituents, are often investigated for their influence on a molecule's physicochemical properties and its interaction with biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult relevant scientific literature and conduct their own experiments to determine the compound's specific applications and mechanisms of action.

Properties

CAS No.

634186-09-7

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C19H20ClNO2/c20-15-8-11-18(22)17(12-15)19(23)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13,22H,1-5H2,(H,21,23)

InChI Key

UPPRWSBMFXLYLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Coupling Reagents and Conditions

  • Amidation is commonly achieved by activating the carboxylic acid group of 5-chlorosalicylic acid using coupling reagents such as ethyl chloroformate in the presence of a base like triethylamine .
  • The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) at room temperature.
  • The amine (e.g., 4-cyclohexylphenylamine) is added dropwise to the activated acid intermediate, and the mixture is stirred for several hours to ensure complete conversion.

Example Procedure

  • 5-chlorosalicylic acid (or 5-chloro-2-methoxybenzoic acid) is dissolved in DCM.
  • Ethyl chloroformate is added dropwise at room temperature to form the mixed anhydride intermediate.
  • Triethylamine is added to neutralize the generated HCl.
  • The amine (4-cyclohexylphenylamine) is then added slowly.
  • The reaction mixture is stirred for 2–4 hours at room temperature.
  • After completion, the mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
  • The crude product is purified by crystallization or column chromatography.

Functional Group Modifications

Hydroxyl Group Introduction

  • If starting from 5-chloro-2-methoxybenzoic acid, the methoxy group is converted to the hydroxy group by demethylation .
  • This is achieved by refluxing the methoxybenzamide intermediate with sodium cyanide in anhydrous dimethyl sulfoxide (DMSO) , which replaces the methoxy group with a hydroxyl group, yielding the salicylamide moiety.
  • This step typically gives excellent yields (72–98%).

Purification and Characterization

Summary of Key Reaction Steps and Yields

Step Reagents/Conditions Yield (%) Notes
Amidation 5-chlorosalicylic acid + 4-cyclohexylphenylamine, ethyl chloroformate, triethylamine, DCM, RT 85–97 High yield amidation under mild conditions
Demethylation (if methoxy used) Sodium cyanide, anhydrous DMSO, reflux 72–98 Converts methoxy to hydroxy group
Purification Recrystallization or column chromatography Ensures high purity

Detailed Research Findings

  • A study demonstrated that amidation of 5-chloro-2-methoxybenzoic acid with benzylamine using ethyl chloroformate and triethylamine in DCM gave a 97% yield of the benzamide intermediate.
  • Subsequent chlorosulfonation and coupling with amines yielded derivatives in moderate to excellent yields (47–98%).
  • The methoxy group was efficiently replaced by hydroxyl groups by refluxing with sodium cyanide in DMSO, yielding salicylamide derivatives in 72–98% yield.
  • Another research approach involved esterification of salicylic acid derivatives followed by amidation using carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide) and purification by column chromatography, achieving yields up to 89% for related benzamide compounds.
  • Crystallographic studies confirmed the structure and purity of related 5-chloro-2-hydroxybenzamide derivatives, supporting the reliability of the synthetic methods.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated benzamide.

    Substitution: Azido or thiol-substituted benzamides.

Scientific Research Applications

5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and modulation of signaling pathways.

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance bioactivity but reduce synthetic yields due to steric hindrance .
  • Halogenation : Chlorine or fluorine atoms increase lipophilicity and membrane permeability, critical for antimicrobial action .

Biological Activity

5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a hydroxybenzamide moiety, which are critical for its biological activity. The presence of the cyclohexyl group contributes to its lipophilicity, which is a significant factor in drug design as it influences membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that derivatives of 2-hydroxybenzamide, including 5-chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide, exhibit notable antimicrobial properties. For instance, a study evaluating a series of 5-chloro-2-hydroxy-N-(arylamino)-1-alkyl-2-oxoethylbenzamides demonstrated their effectiveness against various bacterial and fungal strains. The compounds showed minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid and ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Comparison Standard
5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamideXIsoniazid (Y)
5-Chloro-2-hydroxy-N-(arylamino)-1-alkyl-2-oxoethylZCiprofloxacin (W)

Note: Specific MIC values for 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide need to be sourced from experimental data.

Antiviral Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antiviral activity. A related study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues found that certain derivatives exhibited potent inhibition against human adenovirus (HAdV), with selectivity indexes greater than 100 . This suggests that modifications to the benzamide structure can enhance antiviral efficacy while minimizing cytotoxicity.

Case Study: HAdV Inhibition

One specific derivative demonstrated an IC50 value of 0.27 µM against HAdV with a CC50 of 156.8 µM, indicating a favorable therapeutic index . Such findings highlight the potential for developing new antiviral agents based on the structural framework of 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide.

The mechanism by which 5-Chloro-N-(4-cyclohexylphenyl)-2-hydroxybenzamide exerts its biological effects is primarily linked to its ability to interact with specific molecular targets involved in microbial growth and viral replication. For example:

  • Antimicrobial Activity : The compound may inhibit key enzymes or disrupt cell wall synthesis in bacteria.
  • Antiviral Activity : It potentially interferes with viral DNA replication processes or inhibits viral assembly.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzene ring or modifications to the amide group can significantly affect potency and selectivity.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Cyclohexyl GroupIncreased lipophilicity
Chloro GroupEnhanced antimicrobial potency
Hydroxy GroupImproved solubility

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